(2Z)-N-(2,6-Dichlorophenyl)-3-methyl-1,3-thiazol-2(3H)-imine
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Overview
Description
(2Z)-N-(2,6-Dichlorophenyl)-3-methyl-1,3-thiazol-2(3H)-imine is a chemical compound known for its unique structure and potential applications in various fields This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a dichlorophenyl group, which is a benzene ring substituted with two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2,6-Dichlorophenyl)-3-methyl-1,3-thiazol-2(3H)-imine typically involves the reaction of 2,6-dichloroaniline with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2,6-Dichlorophenyl)-3-methyl-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Amines, thiols; reactions can be conducted in polar solvents like dimethylformamide or acetonitrile at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
(2Z)-N-(2,6-Dichlorophenyl)-3-methyl-1,3-thiazol-2(3H)-imine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-N-(2,6-Dichlorophenyl)-3-methyl-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and dichlorophenyl group contribute to its binding affinity and reactivity with biological molecules. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)amino)benzoic acid: A potential non-steroidal anti-inflammatory drug with similar structural features.
2,6-Dichlorophenylacetic acid: Another compound with a dichlorophenyl group, used in various chemical applications.
Uniqueness
(2Z)-N-(2,6-Dichlorophenyl)-3-methyl-1,3-thiazol-2(3H)-imine is unique due to its specific combination of a thiazole ring and a dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
61676-88-8 |
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Molecular Formula |
C10H8Cl2N2S |
Molecular Weight |
259.15 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-3-methyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C10H8Cl2N2S/c1-14-5-6-15-10(14)13-9-7(11)3-2-4-8(9)12/h2-6H,1H3 |
InChI Key |
RCSGGYGPQSUDNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CSC1=NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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